6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione

Catalog No.
S12550861
CAS No.
M.F
C14H12O5S
M. Wt
292.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)...

Product Name

6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione

IUPAC Name

6-methylsulfonyl-3,4-dihydro-2H-xanthene-1,9-dione

Molecular Formula

C14H12O5S

Molecular Weight

292.31 g/mol

InChI

InChI=1S/C14H12O5S/c1-20(17,18)8-5-6-9-12(7-8)19-11-4-2-3-10(15)13(11)14(9)16/h5-7H,2-4H2,1H3

InChI Key

GSOODJGNQHTBKW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(O2)CCCC3=O

6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione (CAS 887502-60-5) is a highly specific xanthene derivative primarily recognized as the major photoproduct of the triketone herbicide sulcotrione under acidic conditions and on plant cuticular waxes [1]. In environmental and agricultural chemistry, it serves as a critical analytical reference standard for quantifying pesticide photodegradation via HPLC-MS/MS. Beyond its role as a degradation marker, this compound exhibits distinct ecotoxicological properties, demonstrating higher toxicity towards specific indicator organisms than its parent molecule, and specifically hydrolyzing into a salicylic acid mimic that enhances root growth in monocotyledonous plants [2].

In environmental monitoring and ecotoxicology, substituting 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione with its parent herbicides (sulcotrione or mesotrione) or alternative photoproducts like 2-chloro-4-methylsulfonylbenzoic acid (CMBA) completely invalidates analytical workflows [1]. The xanthene derivative is exclusively formed via the elimination of HCl and intramolecular cyclization when sulcotrione is in its un-ionized molecular form, such as in acidic water or unbuffered leaf surface films. Because its retention time, mass fragmentation pattern, and specific toxicity profile are distinct from hydrolytic cleavage products, precise quantification and risk assessment strictly require the exact high-purity xanthene standard [1].

Formation Dependency on Environmental pH and Matrix

The formation of this xanthene derivative is highly dependent on the pH of the medium, making it a specific marker for acidic or unbuffered environments [1]. In neutral water, sulcotrione primarily degrades into CMBA. However, in acidic water or on plant cuticular waxes where the herbicide remains in its molecular form, 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione becomes the dominant photoproduct via HCl elimination and cyclization [1].

Evidence DimensionPrimary photoproduct yield pathway
Target Compound DataDominant photoproduct yield under acidic conditions and on leaf surfaces
Comparator Or BaselineCMBA (dominant at pH 7)
Quantified DifferenceShifts from CMBA dominance at neutral pH to xanthene dominance at acidic pH / on wax films
ConditionsPhotolysis of sulcotrione in aqueous solutions and on maize cuticular wax

Procurement of this exact standard is mandatory for laboratories modeling herbicide fate on actual plant surfaces, where standard neutral-water degradation models fail.

Elevated Ecotoxicity Relative to Parent Herbicide

Toxicological assessments demonstrate that 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione exhibits significantly higher toxicity to specific environmental indicators than its parent compound [1]. Studies using Vibrio fischeri bacteria show a marked increase in toxicity as irradiation time progresses and the xanthene photoproduct accumulates [1]. Furthermore, specific cytotoxicity assays on Allium cepa root meristems confirm its role as a primary driver of post-application environmental stress, distinguishing it from the relatively lower toxicity of un-degraded sulcotrione [2].

Evidence DimensionBacterial luminescence inhibition and root cytotoxicity
Target Compound DataHigh toxicity contribution in irradiated mixtures
Comparator Or BaselineSulcotrione (parent herbicide)
Quantified DifferenceThe xanthene photoproduct is significantly more harmful to V. fischeri and A. cepa than the parent molecule
ConditionsMicrotox assay (V. fischeri) and root meristem assay (A. cepa) exposed to photoproducts

Regulatory and environmental safety labs must procure this exact compound to accurately benchmark the true ecological impact of triketone herbicide degradation.

Specific Precursor for Plant Growth Enhancers via Hydrolysis

Unlike typical dead-end degradation products, 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione undergoes a secondary, biologically mediated transformation [1]. In aqueous solutions, particularly in the presence of monocotyledonous plant roots (e.g., Zea mays), it slowly hydrolyzes into 2-hydroxy-4-methylsulfonylbenzoic acid. This downstream metabolite acts as a salicylic acid mimic, actively enhancing root growth [1]. This distinct sequential photolysis-hydrolysis pathway makes the xanthene compound a valuable precursor for studying xenobiotic-driven plant signaling.

Evidence DimensionRoot growth modulation via hydrolysis
Target Compound DataHydrolyzes to form a salicylic acid derivative that enhances monocot root growth
Comparator Or BaselineStandard herbicidal breakdown products (e.g., CMBA)
Quantified DifferenceExhibits positive plant signaling effects (root growth enhancement) absent in typical halobenzoic acid metabolites
ConditionsAqueous hydrolysis in the presence of Zea mays (maize) roots

Agrochemical researchers procure this compound to study non-target beneficial effects and xenobiotic transformation into phytohormone mimics.

HPLC-MS/MS Calibration for Environmental Fate Monitoring

As the primary photoproduct of sulcotrione on plant cuticular waxes, this compound is essential as an analytical reference standard [1]. Environmental testing laboratories require it to calibrate liquid chromatography-tandem mass spectrometry (LC-MS/MS) equipment, enabling the precise quantification of herbicide residues and degradation profiles in agricultural runoff and leaf-surface washings.

Ecotoxicological Benchmarking and Regulatory Compliance

Because this xanthene derivative exhibits higher toxicity to indicator species than its parent herbicide, it is a critical input for ecotoxicology assays [2]. Procurement is necessary for agrochemical companies and regulatory bodies conducting risk assessments on the post-application environmental impact of triketone herbicides.

Research into Xenobiotic-Derived Plant Signaling

Due to its ability to hydrolyze into a salicylic acid mimic in the presence of monocot roots, this compound is utilized in plant physiology research [3]. Scientists procure it to model how pesticide photoproducts can inadvertently act as phytohormones, altering root architecture and stress-response pathways in crops like maize.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Exact Mass

292.04054465 g/mol

Monoisotopic Mass

292.04054465 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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